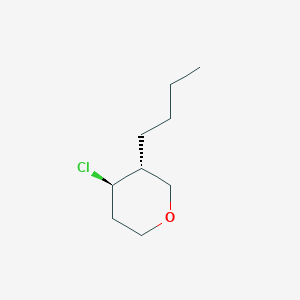
(3R,4R)-3-Butyl-4-chlorooxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-Butyl-4-chlorooxane is a chiral compound with significant potential in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both a butyl group and a chlorine atom on the oxane ring makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Butyl-4-chlorooxane typically involves the stereoselective addition of a butyl group to a chlorinated oxane precursor. One common method includes the use of a Grignard reagent, such as butylmagnesium bromide, which reacts with a chlorinated oxane under controlled conditions to yield the desired product. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of chiral catalysts can further enhance the stereoselectivity of the reaction, making the process more efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Butyl-4-chlorooxane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The oxane ring can be reduced to form different cyclic structures.
Common Reagents and Conditions
Substitution: Sodium hydroxide or amines in polar solvents like ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of (3R,4R)-3-Butyl-4-hydroxyoxane or (3R,4R)-3-Butyl-4-aminooxane.
Oxidation: Formation of (3R,4R)-3-Butyl-4-oxooxane.
Reduction: Formation of various reduced oxane derivatives.
Scientific Research Applications
(3R,4R)-3-Butyl-4-chlorooxane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Butyl-4-chlorooxane involves its interaction with specific molecular targets, such as enzymes or receptors. The butyl group and chlorine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting its function.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-3-Butyl-4-hydroxyoxane
- (3R,4R)-3-Butyl-4-aminooxane
- (3R,4R)-3-Butyl-4-oxooxane
Uniqueness
(3R,4R)-3-Butyl-4-chlorooxane is unique due to its specific stereochemistry and the presence of both a butyl group and a chlorine atom. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61639-20-1 |
|---|---|
Molecular Formula |
C9H17ClO |
Molecular Weight |
176.68 g/mol |
IUPAC Name |
(3R,4R)-3-butyl-4-chlorooxane |
InChI |
InChI=1S/C9H17ClO/c1-2-3-4-8-7-11-6-5-9(8)10/h8-9H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
INMCIIZTCKODED-RKDXNWHRSA-N |
Isomeric SMILES |
CCCC[C@@H]1COCC[C@H]1Cl |
Canonical SMILES |
CCCCC1COCCC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















